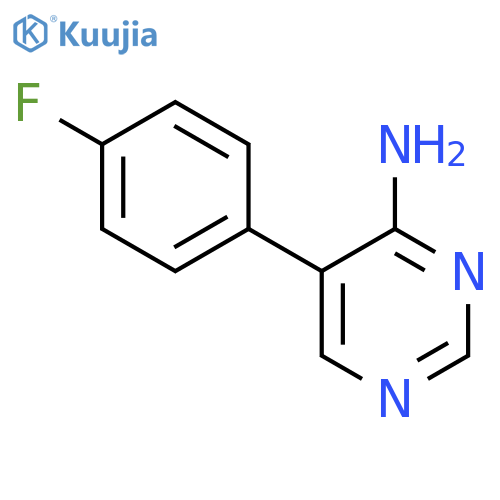

Cas no 56239-05-5 (5-(4-fluorophenyl)pyrimidin-4-amine)

5-(4-fluorophenyl)pyrimidin-4-amine 化学的及び物理的性質

名前と識別子

-

- 5-(4-fluorophenyl)pyrimidin-4-amine

- 4-Amino-5-(p-fluorophenyl)pyrimidin

- 4-Amino-5-(p-fluor-phenyl)-pyrimidin

- 5-(4-fluoro-phenyl)-pyrimidin-4-ylamine

- AC1L84W2

- NSC274904

- Z1037348834

- AKOS012198182

- NSC-274904

- F2113-0390

- SB37680

- EN300-100239

- DB-263323

- G53510

- 4-Pyrimidinamine, 5-(4-fluorophenyl)-

- 56239-05-5

- SMR001831029

- MLS003115453

- CS-0453770

- DTXSID30313690

- CHEMBL2362760

-

- インチ: InChI=1S/C10H8FN3/c11-8-3-1-7(2-4-8)9-5-13-6-14-10(9)12/h1-6H,(H2,12,13,14)

- InChIKey: MSKBOHZOGUHTPW-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(=C1)F)C2=CN=CNC2=N

計算された属性

- せいみつぶんしりょう: 189.07034

- どういたいしつりょう: 189.07022543g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 180

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: 344.4±32.0 °C at 760 mmHg

- フラッシュポイント: 162.1±25.1 °C

- PSA: 51.8

- LogP: 2.44610

- じょうきあつ: 0.0±0.8 mmHg at 25°C

5-(4-fluorophenyl)pyrimidin-4-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-(4-fluorophenyl)pyrimidin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2113-0390-10g |

5-(4-fluorophenyl)pyrimidin-4-amine |

56239-05-5 | 95%+ | 10g |

$1873.0 | 2023-09-06 | |

| Life Chemicals | F2113-0390-0.25g |

5-(4-fluorophenyl)pyrimidin-4-amine |

56239-05-5 | 95%+ | 0.25g |

$401.0 | 2023-09-06 | |

| Chemenu | CM165382-1g |

5-(4-fluorophenyl)pyrimidin-4-amine |

56239-05-5 | 95% | 1g |

$431 | 2023-02-17 | |

| TRC | F260081-500mg |

5-(4-fluoro-phenyl)-pyrimidin-4-ylamine |

56239-05-5 | 500mg |

$ 365.00 | 2022-06-05 | ||

| TRC | F260081-1g |

5-(4-fluoro-phenyl)-pyrimidin-4-ylamine |

56239-05-5 | 1g |

$ 570.00 | 2022-06-05 | ||

| TRC | F260081-100mg |

5-(4-fluoro-phenyl)-pyrimidin-4-ylamine |

56239-05-5 | 100mg |

$ 95.00 | 2022-06-05 | ||

| Enamine | EN300-100239-0.5g |

5-(4-fluorophenyl)pyrimidin-4-amine |

56239-05-5 | 95.0% | 0.5g |

$407.0 | 2025-02-21 | |

| Enamine | EN300-100239-0.05g |

5-(4-fluorophenyl)pyrimidin-4-amine |

56239-05-5 | 95.0% | 0.05g |

$101.0 | 2025-02-21 | |

| Enamine | EN300-100239-1g |

5-(4-fluorophenyl)pyrimidin-4-amine |

56239-05-5 | 95% | 1g |

$528.0 | 2023-10-28 | |

| 1PlusChem | 1P00IAI7-500mg |

4-Pyrimidinamine, 5-(4-fluorophenyl)- |

56239-05-5 | 95% | 500mg |

$559.00 | 2025-02-28 |

5-(4-fluorophenyl)pyrimidin-4-amine 関連文献

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709

-

Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

5-(4-fluorophenyl)pyrimidin-4-amineに関する追加情報

Introduction to 5-(4-fluorophenyl)pyrimidin-4-amine (CAS No. 56239-05-5)

5-(4-fluorophenyl)pyrimidin-4-amine, identified by the Chemical Abstracts Service Number (CAS No.) 56239-05-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative belongs to the pyrimidine family, a class of molecules widely recognized for their biological activity and utility in drug development. The structural motif of this compound, featuring a pyrimidine ring substituted with a 4-fluorophenyl group at the 5-position and an amine group at the 4-position, endows it with unique chemical and pharmacological properties that make it a subject of intense scientific interest.

The fluorine atom at the para position of the phenyl ring is a key feature that influences the electronic and steric properties of the molecule. Fluorine's electronegativity can modulate the reactivity and binding affinity of the compound, making it a valuable tool in medicinal chemistry for optimizing drug-like properties such as solubility, metabolic stability, and target interaction. The presence of an amine group at the 4-position further enhances its potential as a pharmacophore, allowing for further derivatization and functionalization to tailor its biological activity.

In recent years, there has been growing interest in pyrimidine derivatives due to their diverse biological activities. These compounds have shown promise in various therapeutic areas, including oncology, immunology, and anti-inflammatory treatments. The structural framework of 5-(4-fluorophenyl)pyrimidin-4-amine aligns well with many known bioactive scaffolds, suggesting potential applications in developing novel therapeutic agents.

One of the most compelling aspects of this compound is its potential as an intermediate in synthesizing more complex molecules. The pyrimidine core is a common scaffold in many drugs on the market today, such as antiviral agents and kinase inhibitors. By leveraging the versatility of 5-(4-fluorophenyl)pyrimidin-4-amine, researchers can explore new chemical space and develop innovative drug candidates with improved efficacy and reduced side effects.

Recent studies have highlighted the importance of fluorinated aromatic rings in enhancing drug potency and selectivity. The fluorophenyl moiety in 5-(4-fluorophenyl)pyrimidin-4-amine contributes to its ability to interact favorably with biological targets, potentially leading to higher binding affinities and better pharmacokinetic profiles. This has spurred further investigation into its role in drug design and development.

The amine functionality at the 4-position of the pyrimidine ring also offers opportunities for further chemical modification. This site can be used to introduce additional substituents that enhance specific biological activities or improve pharmacological properties. For instance, alkylation or acylation strategies could be employed to modify the amine group, thereby fine-tuning the compound's behavior in biological systems.

Moreover, computational studies have been instrumental in understanding the interactions of 5-(4-fluorophenyl)pyrimidin-4-amine with biological targets. Molecular modeling techniques have revealed insights into how this compound might bind to enzymes or receptors, providing a rational basis for designing more effective derivatives. These computational approaches are increasingly integral to modern drug discovery pipelines, enabling researchers to predict and optimize molecular interactions before experimental validation.

The synthesis of 5-(4-fluorophenyl)pyrimidin-4-amine itself presents an interesting challenge due to the need for precise functionalization at multiple positions on the pyrimidine ring. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct this complex molecule efficiently. The development of robust synthetic routes is crucial for producing sufficient quantities of this compound for both research and potential therapeutic applications.

In conclusion, 5-(4-fluorophenyl)pyrimidin-4-amine (CAS No. 56239-05-5) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features—particularly the combination of a fluorophenyl group and an amine substituent on a pyrimidine core—make it a versatile building block for developing novel bioactive molecules. As our understanding of molecular interactions continues to advance, compounds like this are likely to play an increasingly important role in addressing unmet medical needs.

56239-05-5 (5-(4-fluorophenyl)pyrimidin-4-amine) 関連製品

- 10271-55-3(2-(Ethylthio)-1-phenylethan-1-one)

- 1241123-20-5(2-cyclopropyl-5-ethyl-6-methyl-3H,4H-thieno2,3-dpyrimidin-4-one)

- 951483-22-0(1-2-(4-methoxyphenyl)ethyl-3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylurea)

- 2138415-94-6(1-Isoquinolinemethanamine, N-ethyl-5,6,7,8-tetrahydro-)

- 1803898-73-8(5-Bromo-2-chloro-6-cyano-1H-benzimidazole)

- 1365936-86-2((3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride)

- 708253-40-1(1-3-(trifluoromethyl)phenylbutan-1-amine)

- 168141-99-9(4-Hydroxyquinoline-2-carbaldehyde)

- 951984-87-5(9-3-(morpholin-4-yl)propyl-3-phenyl-2H,8H,9H,10H-chromeno8,7-e1,3oxazin-2-one)

- 2877654-58-3(4-[4-(3-fluoropyridin-2-yl)piperazin-1-yl]-2-(piperidin-1-yl)pyrimidine)